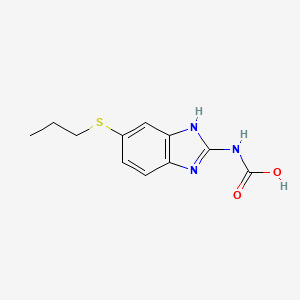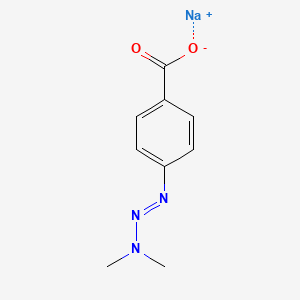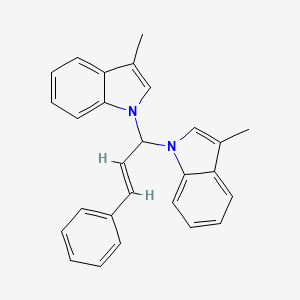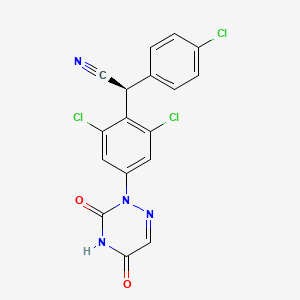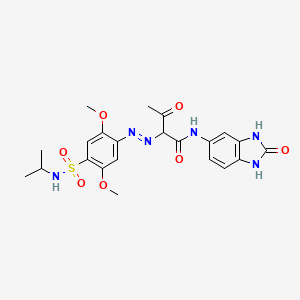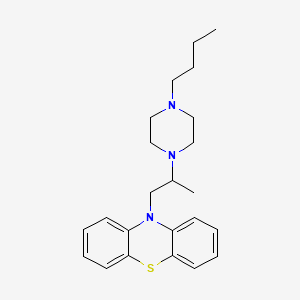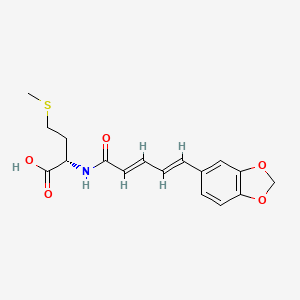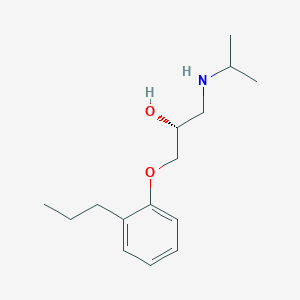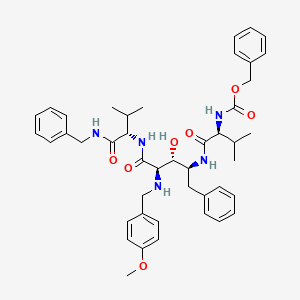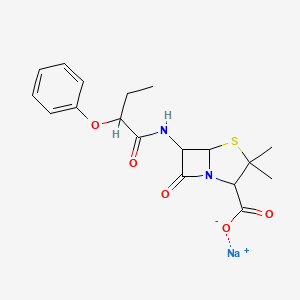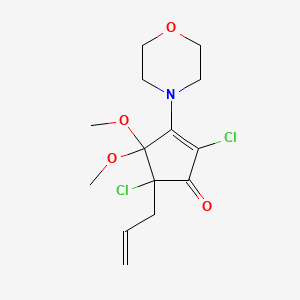
1-Phenoxy-1,1-bis(p-hydroxyphenyl)ethane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Phenoxy-1,1-bis(p-hydroxyphenyl)ethane is a chemical compound with the molecular formula C20H18O3 It is known for its unique structure, which includes a phenoxy group and two p-hydroxyphenyl groups attached to an ethane backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenoxy-1,1-bis(p-hydroxyphenyl)ethane typically involves the reaction of phenol with p-hydroxyacetophenone in the presence of a catalyst such as acetic acid. The reaction is carried out at a temperature range of 65-75°C while stirring and introducing nitrogen to the reaction vessel. The reaction proceeds with the removal of water, and the conversion rate of p-hydroxyacetophenone is monitored until it exceeds 80%. The reaction mixture is then cooled, and the product is isolated by vacuum filtration .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
1-Phenoxy-1,1-bis(p-hydroxyphenyl)ethane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more reduced forms, such as alcohols.
Substitution: The phenolic hydroxyl groups can participate in substitution reactions, leading to the formation of ethers, esters, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various ethers or esters.
科学的研究の応用
1-Phenoxy-1,1-bis(p-hydroxyphenyl)ethane has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives may have biological activity and can be studied for potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It can be used in the production of polymers, resins, and other industrial materials.
作用機序
The mechanism of action of 1-Phenoxy-1,1-bis(p-hydroxyphenyl)ethane involves its interaction with molecular targets such as enzymes or receptors. The phenolic hydroxyl groups can form hydrogen bonds or participate in other interactions with biological molecules, influencing various biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
1,2-(bis-phenoxy)ethane: This compound has a similar structure but with two phenoxy groups attached to an ethane backbone.
1,1,1-tri(4-hydroxyphenyl)ethane: This compound has three p-hydroxyphenyl groups attached to an ethane backbone.
Uniqueness
1-Phenoxy-1,1-bis(p-hydroxyphenyl)ethane is unique due to its specific arrangement of phenoxy and p-hydroxyphenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
特性
CAS番号 |
861011-04-3 |
|---|---|
分子式 |
C20H18O3 |
分子量 |
306.4 g/mol |
IUPAC名 |
4-[1-(4-hydroxyphenyl)-1-phenoxyethyl]phenol |
InChI |
InChI=1S/C20H18O3/c1-20(15-7-11-17(21)12-8-15,16-9-13-18(22)14-10-16)23-19-5-3-2-4-6-19/h2-14,21-22H,1H3 |
InChIキー |
BUQYAIRCVUBDGZ-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=C(C=C1)O)(C2=CC=C(C=C2)O)OC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


